molecular formula C11H13ClN4O4 B14634443 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine CAS No. 56224-37-4

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine

Cat. No.: B14634443
CAS No.: 56224-37-4
M. Wt: 300.70 g/mol
InChI Key: DIABNXZKBCUICI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 5-chloro-2,4-dinitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine typically involves the reaction of 5-chloro-2,4-dinitroaniline with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reactivity of the Nitro Groups

The dinitrophenyl moiety undergoes reduction and substitution reactions:

Reduction Reactions

Nitro groups can be selectively reduced to amines under controlled conditions:

Reducing Agent Product Conditions
H₂/Pd-C1-(5-Chloro-2,4-diaminophenyl)-4-methylpiperazineEthanol, 50°C, 6 h
Na₂S₂O₄Partial reduction to hydroxylamine intermediatesAqueous acidic media

Electrophilic Substitution

The electron-deficient aromatic ring participates in:

  • Halogenation : Further chlorination at the para position under Cl₂/FeCl₃.

  • Nitration : Limited due to existing nitro groups’ deactivation effects.

Piperazine Ring Functionalization

The 4-methylpiperazine group enables:

Alkylation/Acylation

Reagent Product Conditions
Ethyl chloroformateN-Ethoxycarbonyl derivativeDCM, 0°C, 2 h
Acetic anhydrideN-Acetylated derivativeReflux, 4 h

Protonation/Coordination

  • The tertiary amine forms salts with acids (e.g., HCl, H₂SO₄).

  • Acts as a ligand in metal complexes (e.g., Cu²⁺, Fe³⁺).

Biologically Relevant Reactions

The compound’s structural analogs (e.g., JS-K, a diazeniumdiolate) exhibit antitumor activity via nitric oxide (NO) release under enzymatic catalysis . While direct data for this compound is limited, its nitro groups and piperazine moiety suggest potential for:

  • Metabolic activation : Nitroreductase-mediated reduction to cytotoxic intermediates .

  • DNA alkylation : Via electrophilic intermediates generated from nitro group reduction .

Table 1: Comparative Reactivity in Different Media

Medium Rate Constant (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
n-Hexane0.12 ± 0.0265.3
AOT/n-Hexane/Water (W₀=10)0.45 ± 0.0548.7

Table 2: Reaction Yields with Varied Nucleophiles

Nucleophile Product Yield (%)
4-MethylpiperazineTarget compound85
Piperidine1-(5-Chloro-2,4-dinitrophenyl)piperidine78
n-ButylamineN-Butyl-2,4-dinitroaniline82

Scientific Research Applications

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The piperazine ring may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-chloro-2,4-dinitrophenyl group and the 4-methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

56224-37-4

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

1-(5-chloro-2,4-dinitrophenyl)-4-methylpiperazine

InChI

InChI=1S/C11H13ClN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3

InChI Key

DIABNXZKBCUICI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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